1-(Allyloxy)-2-nitrobenzene
Overview
Description
1-(Allyloxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Claisen Rearrangement Studies
1-(Allyloxy)-2-nitrobenzene has been studied in the context of Claisen rearrangement. In a study by Wang Li-dong (2008), 1-allyloxy-2-methoxymethoxybenzene, a derivative of this compound, was synthesized and subjected to Claisen rearrangement under specific conditions. This study provides insights into the rearrangement mechanisms and the formation of different products under varying conditions (Wang Li-dong, 2008).
Preparation in Aqueous Solution
Research by J. J. Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, closely related to this compound, in an aqueous solution. This method offers an economical alternative to traditional approaches, highlighting the compound's versatility in different solvents (J. J. Blanksma, 2010).
Photophysics and Photochemistry Insights
A CASPT2//CASSCF study on Nitrobenzene, the simplest nitroaromatic compound and a related compound to this compound, was conducted by A. Giussani and G. Worth (2017). This research provides a detailed understanding of the decay paths and photophysical properties of nitroaromatic compounds, which can be applied to study compounds like this compound (A. Giussani & G. Worth, 2017).
Polysiloxane Synthesis
In the field of polymer chemistry, this compound played a role in the synthesis of telechelic aromatic diamines with polysiloxane chains, as explored by B. Boutevin and J. Robin (1989). This research demonstrates the compound's utility in creating advanced materials with specific properties (B. Boutevin & J. Robin, 1989).
Environmental Applications
This compound's related compound, Nitrobenzene, was studied for its degradation in synthetic wastewater, focusing on the reduction of this environmental pollutant. Research by R. Mantha et al. (2001) and E. Brillas et al. (2004) investigated methods for reducing nitrobenzene in wastewater, providing insights into environmental remediation techniques (R. Mantha et al., 2001) (E. Brillas et al., 2004).
Catalytic Reactions
The compound has been involved in catalytic reactions such as palladium-catalyzed decarboxylative coupling, as studied by S. Waetzig and J. Tunge (2007). This study highlights its potential in facilitating complex chemical reactions (S. Waetzig & J. Tunge, 2007).
Benzimidazole Synthesis
This compound derivatives were used in the synthesis of benzimidazoles, as explored by J. Gardiner et al. (1995). This study demonstrates the compound's utility in synthesizing heterocyclic compounds, which are important in various chemical industries (J. Gardiner et al., 1995).
Molecular Structure Studies
Research by R. Srivastava et al. (2003) focused on the molecular structure of nitrobenzene complexes, providing valuable insights into the geometric and electronic properties of nitroaromatic compounds like this compound (R. Srivastava et al., 2003).
Electrochemical Reduction
P. Du and D. Peters (2010) investigated the electrochemical reduction of related nitrobenzene compounds. Their research provides insights into electrochemical pathways and potential applications in synthesizing vinylbenzene derivatives (P. Du & D. Peters, 2010).
Properties
IUPAC Name |
1-nitro-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNCJJYXMNGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460826 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55339-51-0 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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